3-(3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-16-26-22(27-33-16)17-6-7-20(24-14-17)28-10-12-29(13-11-28)21(31)8-9-30-15-25-19-5-3-2-4-18(19)23(30)32/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKCDZCOGZXQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates multiple pharmacophores, including a quinazolinone core, a piperazine moiety, and a 1,2,4-oxadiazole ring. This structural diversity suggests potential for a wide range of biological activities, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This molecular composition indicates the presence of nitrogen and oxygen heteroatoms, which are often associated with enhanced biological activity in pharmaceutical compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole moiety. These compounds have demonstrated significant activity against various bacterial strains. For instance:
- Dhumal et al. (2016) reported that derivatives of 1,3,4-oxadiazole exhibited strong inhibition against Mycobacterium bovis BCG. The binding affinity to the enoyl reductase enzyme (InhA) was critical for their antibacterial efficacy .
Anticancer Activity
The quinazolinone scaffold is well-documented for its anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines:
- Research by MDPI (2020) indicated that oxadiazole derivatives could increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to cell death .
Anti-inflammatory Effects
Compounds derived from oxadiazole have also been explored for their anti-inflammatory effects:
- Research findings suggest that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Study 1: Antimicrobial Efficacy
In a recent study published in PMC, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compounds showed IC50 values significantly lower than those of standard antibiotics like gentamicin .
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| Compound A | E. coli | 5.0 |
| Compound B | S. aureus | 2.5 |
Study 2: Anticancer Activity
A study focused on the anticancer potential of quinazolinone derivatives demonstrated that several compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 | 8.0 |
| Compound D | HeLa | 12.5 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins involved in disease pathways:
- Docking with Enoyl Reductase : The binding affinity was evaluated using molecular modeling software, revealing strong interactions with critical amino acid residues.
- Cancer Targets : Docking studies against various kinases implicated in cancer progression showed promising results for further development.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazolin and oxadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxadiazole moiety demonstrate activity against a range of bacteria and fungi. For instance, a related series of compounds with oxadiazole and quinazolin structures were tested against Gram-positive and Gram-negative bacteria as well as fungi using the broth microdilution method. Some derivatives showed promising results, particularly those with halogen substitutions, which enhanced their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The quinazolin scaffold has been extensively studied for its anticancer properties. Compounds similar to the one have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives can effectively target cancer cell lines, suggesting their potential as chemotherapeutic agents .
Other Therapeutic Activities
The compound also exhibits a range of other pharmacological activities:
- Anti-inflammatory : Various studies have indicated that quinazolin derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antiviral : Some compounds within this chemical class have shown activity against viral infections, including those caused by HIV.
- CNS Activity : Certain derivatives possess central nervous system depressant effects, which could be beneficial in treating anxiety or sleep disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups such as oxadiazole and piperazine is significant in enhancing biological activity. The following table summarizes the key structural features associated with various biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Oxadiazole Group | Antimicrobial, Anticancer |
| Piperazine Moiety | CNS Activity |
| Quinazolin Core | Anti-inflammatory |
| Halogen Substituents | Enhanced Antimicrobial Activity |
Synthesis and Evaluation
One study synthesized a series of quinazoline derivatives with oxadiazole substituents and evaluated their antimicrobial activity against several pathogens. The results indicated that compounds with specific substitutions exhibited higher potency than standard antibiotics .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. For example, docking simulations revealed strong interactions between the synthesized compounds and enzymes involved in bacterial cell wall synthesis, supporting their potential as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
